

Atto 465: A Technical Guide to its Origins, Properties, and Applications

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Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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This in-depth guide explores the fluorescent dye **Atto 465**, detailing its chemical origins, photophysical characteristics, and applications in biological research. The information is presented to provide a thorough understanding for its use in experimental design and data interpretation.

Core Chemical Structure and Derivation

Atto 465 is a fluorescent label belonging to the acridine family of dyes.^{[1][2][3]} Its core structure is derived from acriflavin, a compound known for its antiseptic and fluorescent properties.^{[1][2]} Structurally, it is also similar to proflavine. The rigid structure of the Atto dye series minimizes cis-trans isomerization, contributing to their high fluorescence quantum yield and photostability. While some sources broadly classify it under the rhodamine structure, its direct lineage traces back to acriflavin.

The base **Atto 465** molecule can be functionalized with various reactive groups to enable covalent labeling of biomolecules. A common derivative is **Atto 465-NHS** ester, which readily reacts with primary amines on proteins and other molecules. Another notable derivative is **Atto 465-pentafluoroaniline (Atto 465-p)**, synthesized through a nucleophilic substitution reaction between **Atto 465** NHS ester and 2,3,4,5,6-pentafluoroaniline. This derivative has been shown to be an effective and photostable nuclear counterstain.

Photophysical and Chemical Properties

The defining characteristics of **Atto 465** are its strong absorption, high fluorescence quantum yield, and significant Stokes shift in aqueous solutions. These properties make it a versatile fluorophore for various fluorescence-based assays. The key quantitative data for **Atto 465** and its common derivatives are summarized in the table below.

| Property | Atto 465 (Carboxy) | Atto 465 NHS Ester | Atto 465-p |
|---------------------------------------|--|--|---------------|
| Excitation Maximum (λ_{ex}) | 453 nm | 453 nm | 455 nm |
| Emission Maximum (λ_{em}) | 506 nm, 508 nm, 509 nm | 506 nm | 508 nm |
| Molar Extinction Coeff. | $7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ | $7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$ | Not specified |
| Fluorescence Quantum Yield | 75% | 75% | Not specified |
| Fluorescence Lifetime (τ) | 5.0 ns | 5.0 ns | Not specified |
| Molecular Weight | 396 g/mol | 493 g/mol | Not specified |
| Stokes Shift | ~55 nm | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for common applications of **Atto 465** are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Protocol 1: Labeling of Proteins with Atto 465 NHS Ester

This protocol describes the covalent attachment of **Atto 465** NHS ester to proteins via primary amines.

Materials:

- Protein of interest
- **Atto 465** NHS ester
- Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (prepared by adding 1 part of 0.2 M sodium bicarbonate, pH 9.0 to 20 parts of PBS, pH 7.4)
- Purification column (e.g., Sephadex G-25)

Procedure:

- **Protein Preparation:** Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the protein solution is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS (pH 7.4) and then adjust the pH to 8.3 with the bicarbonate buffer.
- **Dye Preparation:** Immediately before use, dissolve the **Atto 465** NHS ester in DMF or DMSO to a concentration of 1 mg/mL.
- **Labeling Reaction:** While gently stirring, add the dissolved **Atto 465** NHS ester to the protein solution. The molar ratio of dye to protein may need to be optimized, but a 1.5 to 3-fold molar excess of the dye is a good starting point.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Purification:** Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.2). The first colored band to elute is typically the labeled protein.

Protocol 2: Nuclear Staining with Atto 465-p

This protocol details the use of **Atto 465-p** for nuclear counterstaining in fixed cells.

Materials:

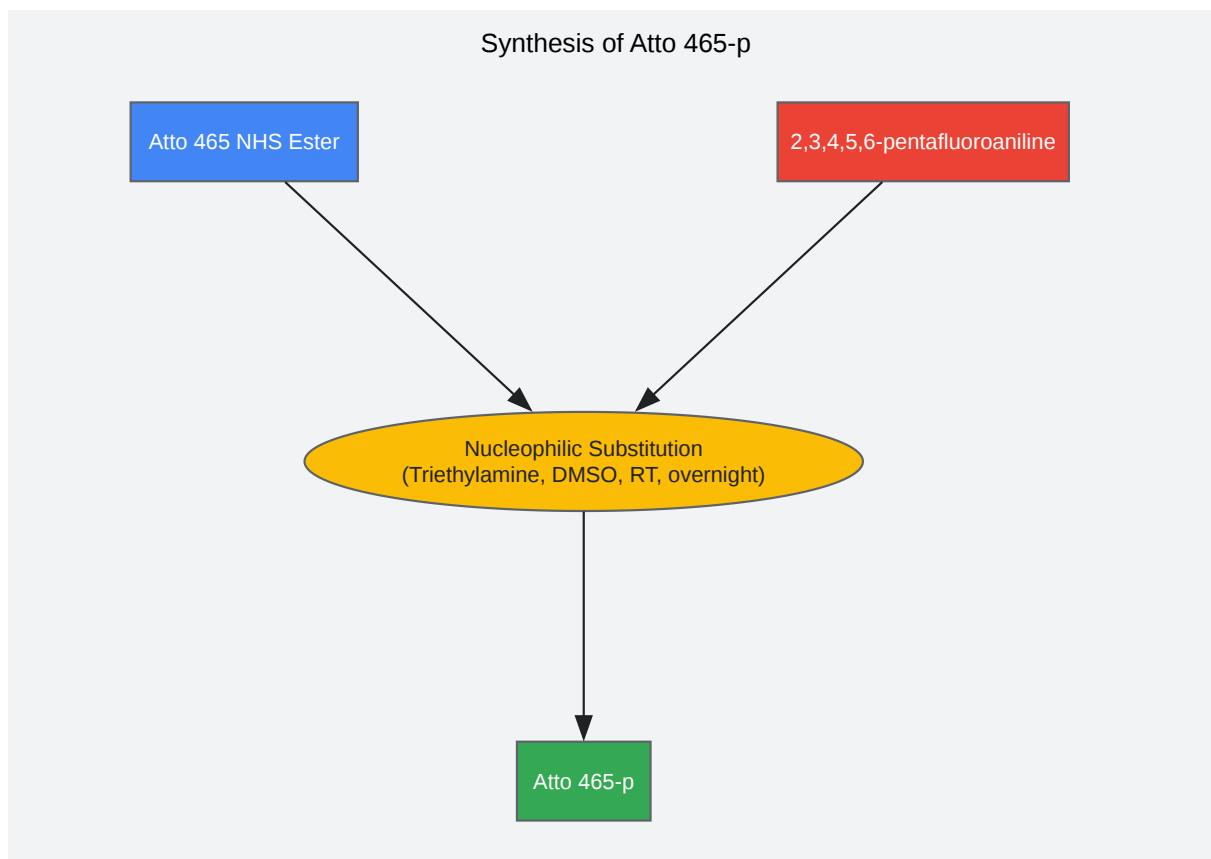
- Fixed cells on slides or coverslips
- **Atto 465**-p stock solution (synthesized as described in the literature)
- Phosphate-buffered saline (PBS)

Procedure:

- **Cell Preparation:** Prepare and fix cells using a standard protocol (e.g., 4% paraformaldehyde for 30 minutes). Wash the fixed cells with PBS.
- **Staining:** Dilute the **Atto 465**-p stock solution in PBS to a working concentration of 4 μM . Incubate the cells with the staining solution for 10 minutes at room temperature, protected from light.
- **Washing:** Wash the cells thoroughly with PBS to remove unbound dye.
- **Mounting and Imaging:** Mount the coverslips using an appropriate mounting medium and proceed with fluorescence microscopy.

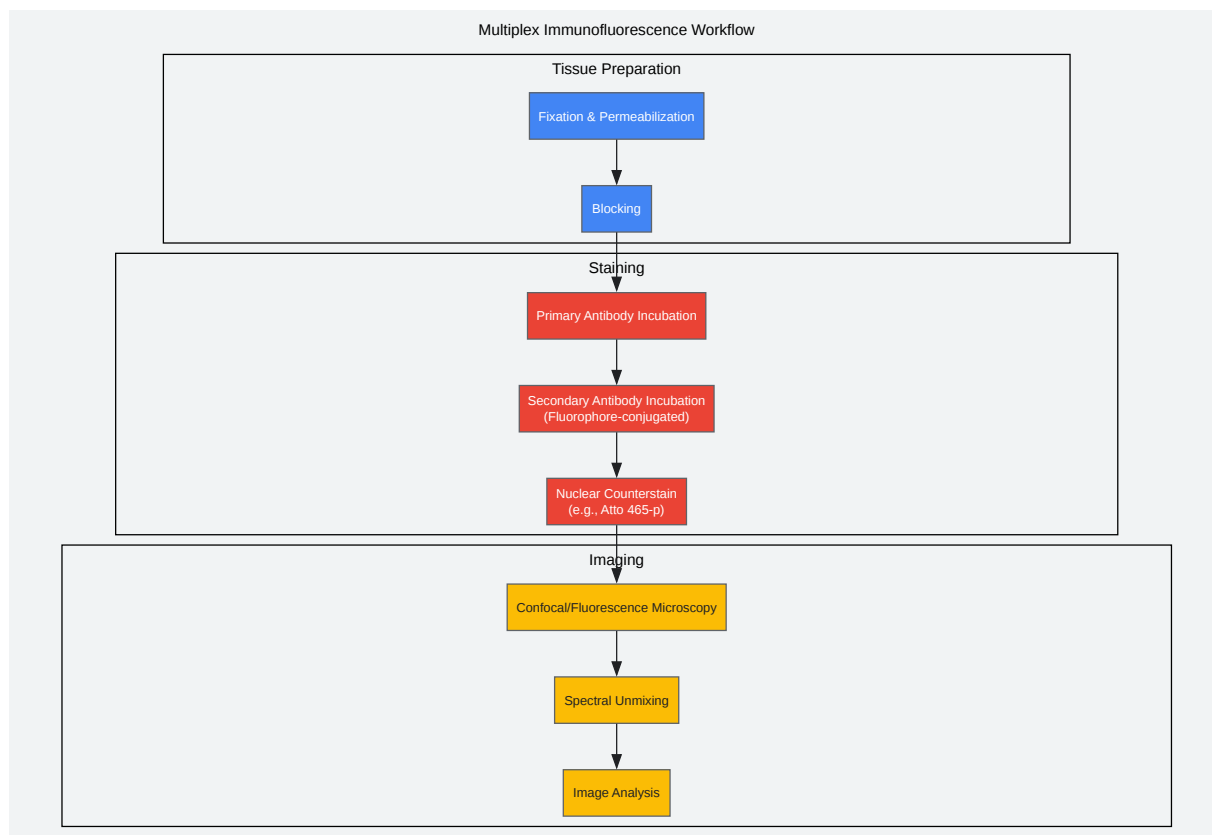
Visualizations

The following diagrams illustrate key processes involving **Atto 465**.



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Caption: Synthesis of **Atto 465-p** from **Atto 465** NHS Ester.



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Caption: Generalized workflow for multiplex immunofluorescence.

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